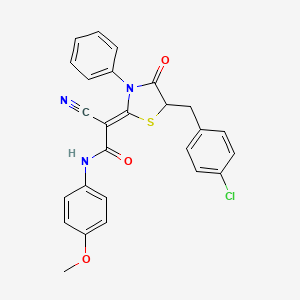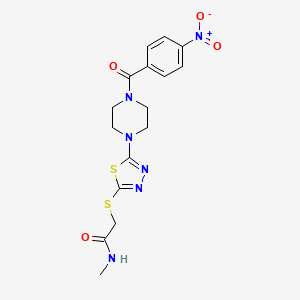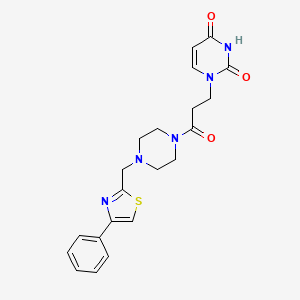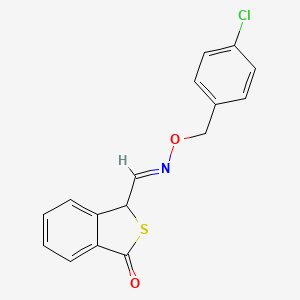![molecular formula C13H8BrN3O2 B2353888 3-[3-(3-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid CAS No. 926240-84-8](/img/structure/B2353888.png)
3-[3-(3-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-[3-(3-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . Pyrazoles are known for their diverse pharmacological effects .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring attached to a bromophenyl group and a cyanopropenoic acid group . The InChI key for this compound is OORPKZGJNPCQLH-RUDMXATFSA-N .Applications De Recherche Scientifique
Crystal Structure Analysis : The research by Kumarasinghe et al. (2009) explored the synthesis and crystal structure of related compounds. It highlighted the importance of single-crystal X-ray analysis for unambiguous structure determination of these compounds, underscoring their complex nature and the need for precise characterization techniques in research (Kumarasinghe, Hruby, & Nichol, 2009).
Biomedical Applications and Docking Studies : Ryzhkova et al. (2020) investigated the electrochemically induced transformation of similar compounds, noting their promise for various biomedical applications, particularly in regulating inflammatory diseases. This was demonstrated through docking studies (Ryzhkova, Ryzhkov, & Elinson, 2020).
Heterocyclic Compound Synthesis : El-Hashash and Rizk (2016) explored the use of similar compounds in synthesizing various heterocyclic compounds, highlighting their role as key starting materials. This study emphasizes the significance of these compounds in creating diverse chemical structures for potential applications in different fields (El-Hashash & Rizk, 2016).
Antibacterial Activity Research : El-Hashash et al. (2015) conducted research on the antibacterial activities of novel heterocyclic compounds derived from similar substances. This indicates the potential of these compounds in developing new antibacterial agents (El-Hashash, Soliman, Bakeer, Mohammed, & Hassan, 2015).
Optical Nonlinearity Studies for Material Applications : Chandrakantha et al. (2013) synthesized a series of N-substituted pyrazole derivatives and studied their optical nonlinearity, suggesting potential applications in optical limiting (Chandrakantha, Isloor, Sridharan, Philip, Shetty, & Padaki, 2013).
Dye-Sensitized Solar Cell Research : Robson et al. (2013) investigated organic dyes related to this compound for use in dye-sensitized solar cells, demonstrating the potential of these compounds in renewable energy applications (Robson, Hu, Meyer, & Berlinguette, 2013).
Orientations Futures
Propriétés
IUPAC Name |
(E)-3-[5-(3-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN3O2/c14-11-3-1-2-8(5-11)12-10(7-16-17-12)4-9(6-15)13(18)19/h1-5,7H,(H,16,17)(H,18,19)/b9-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OORPKZGJNPCQLH-RUDMXATFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=C(C=NN2)C=C(C#N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)C2=C(C=NN2)/C=C(\C#N)/C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-dimethoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2353805.png)
![6-(6-Ethyl-5-fluoropyrimidin-4-yl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2353806.png)




![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2353812.png)
![2-(2-((difluoromethyl)sulfonyl)benzoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2353817.png)



![3-isopentyl-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2353823.png)

![4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B2353826.png)